molecular formula C12H12N4O3S B564964 N-Acetyl Sulfadiazine-13C6 CAS No. 1217089-17-2

N-Acetyl Sulfadiazine-13C6

Cat. No.: B564964
CAS No.: 1217089-17-2
M. Wt: 298.267
InChI Key: NJIZUWGMNCUKGU-BULCFLCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl Sulfadiazine-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of sulfadiazine, an antibiotic used to treat bacterial infections. The compound is labeled with carbon-13 isotopes, making it useful in various analytical and research applications .

Mechanism of Action

Target of Action

N-Acetyl Sulfadiazine-13C6, a derivative of Sulfadiazine, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . This inhibition disrupts the production of folic acid, thereby hindering bacterial growth .

Biochemical Pathways

The action of this compound affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption in the pathway leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

It is known that sulfonamides, the class of antibiotics to which sulfadiazine belongs, are well absorbed orally and widely distributed throughout the body . They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from producing essential components of their cells, leading to a halt in their growth and proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Sulfadiazine-13C6 involves the acetylation of sulfadiazine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the incorporation of the carbon-13 isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is often produced in specialized facilities equipped to handle isotopic labeling and large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl Sulfadiazine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyl Sulfadiazine-13C6 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Comparison with Similar Compounds

Uniqueness: N-Acetyl Sulfadiazine-13C6 is unique due to its isotopic labeling with carbon-13. This labeling allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific studies.

Properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)/i3+1,4+1,5+1,6+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIZUWGMNCUKGU-BULCFLCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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